Alvimopan
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNUIXSCZBYVBB-JVFUWBCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
170098-38-1 (dihydrate), 1383577-62-5 (monohydrate salt/solvate) | |
| Record name | Alvimopan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156053893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60166035 | |
| Record name | Alvimopan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alvimopan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<0.1 mg/mL, White to light beige powder. Solubility: <0.1 mg/mL in water or buffered solutions between pH 3.0 and 9.0; 1 to 5 mg/mL in buffered solutions at pH 1.2, and 10 to 25 mg/mL in aqueous 0.1 N sodium hydroxide. /Alvimpoan dihydrate/, 8.34e-03 g/L | |
| Record name | Alvimopan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06274 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ALVIMOPAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Alvimopan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
156053-89-3, 170098-38-1 | |
| Record name | Alvimopan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156053-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alvimopan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156053893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alvimopan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06274 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alvimopan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALVIMOPAN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q153V49P3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALVIMOPAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Alvimopan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Receptor Level Interactions of Alvimopan
Structural Basis for Mu-Opioid Receptor Antagonism
Alvimopan's antagonistic activity at the μ-opioid receptor is intrinsically linked to its specific chemical structure, which enables high-affinity binding while precluding agonist activation. wikipedia.orgfda.gov
Stereochemical Considerations and Diastereomer Characterization
This compound, chemically known as [[2(S)-[[4(R)-(3-hydroxyphenyl)-3(R),4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]amino]acetic acid dihydrate, possesses three chiral centers, theoretically leading to eight possible stereoisomers. fda.govorientjchem.org However, due to stereoselective synthesis, particularly during methylation steps, only four diastereomers are practically feasible and have been characterized. orientjchem.org The specific (3R,4R,αS) stereochemistry is crucial for its activity. orientjchem.orgdrugfuture.com Its zwitterionic form and polarity, derived from this structure, contribute to its limited gastrointestinal absorption and inability to readily penetrate the blood-brain barrier. wikipedia.orgcambridge.orgjvsmedicscorner.comtandfonline.com
Comparative Structural Analysis with Other Opioid Ligands
This compound's structure is based on a phenylpiperidine scaffold, a common motif in many opioid ligands. sajaa.co.zawikipedia.org Unlike centrally acting opioid antagonists such as naloxone (B1662785) and naltrexone (B1662487), this compound's moderately large molecular weight, zwitterionic nature, and high polarity restrict its passage across the blood-brain barrier. wikipedia.orgcambridge.orgjvsmedicscorner.comtandfonline.comsajaa.co.zaisciii.es This design ensures that this compound primarily antagonizes μ-opioid receptors located in the gastrointestinal tract, thereby preventing opioid-induced gastrointestinal side effects without affecting centrally mediated pain relief. wikipedia.orgmedscape.comcambridge.orgbiotech-asia.org
Receptor Binding Kinetics and Thermodynamics
The pharmacological profile of this compound is characterized by its high affinity, selectivity, and distinct binding kinetics at the μ-opioid receptor, coupled with a complete absence of intrinsic agonist activity.
Mu-Opioid Receptor Affinity and Selectivity Profile (K_i values)
This compound exhibits high affinity for the μ-opioid receptor. Its K_i values for the μ-opioid receptor have been reported in various studies, typically ranging from 0.2 ng/mL (approximately 0.4 nM) to 0.77 nM. wikipedia.orgfda.govfda.govjvsmedicscorner.comtandfonline.comdrugbank.comopenaccessjournals.commanagedhealthcareexecutive.commedchemexpress.comfda.govmedchemexpress.com This high affinity makes this compound more potent than naloxone as a μ-opioid receptor antagonist, with naloxone's K_i reported around 3.7 nM. tandfonline.comopenaccessjournals.com
This compound also demonstrates selectivity for the μ-opioid receptor over other opioid receptor subtypes. Its affinity for the δ-opioid receptor typically ranges from 4.4 nM to 12 nM, and for the κ-opioid receptor, from 40 nM to 100 nM. jvsmedicscorner.comopenaccessjournals.commanagedhealthcareexecutive.commedchemexpress.commedchemexpress.com This selectivity profile is summarized in the table below:
Dissociation Rates from Opioid Receptors: Implications for Duration of Action
The dissociation rate of this compound from the μ-opioid receptor is slower compared to other shorter-acting opioid antagonists such as naloxone (t½ = 0.82 min) and N-methylnaltrexone (t½ = 0.46 min). sajaa.co.zanih.gov Studies have reported the dissociation half-life of this compound from the μ-opioid receptor to be between 30 and 44 minutes. fda.govjvsmedicscorner.comnih.gov This slower dissociation rate contributes to its sustained antagonistic effect and longer duration of action, which is consistent with its clinical utility. sajaa.co.zawikipedia.orgnih.gov The high affinity of this compound for the peripheral μ-receptor leads to slower absorption dependent on dissociation from the receptor. drugbank.com
Absence of Agonist Activity in Standard Pharmacological Assays
This compound functions as a pure antagonist at the μ-opioid receptor, exhibiting no measurable opioid-agonist effects in standard pharmacological assays. fda.govfda.govmanagedhealthcareexecutive.comfda.govcapes.gov.br In vitro studies, including those using guinea pig ileum preparations, have confirmed that this compound competitively antagonizes the effects of morphine on contractility without demonstrating any intrinsic agonist activity. fda.govmanagedhealthcareexecutive.com This lack of agonist activity is crucial for its therapeutic profile, as it allows for the reversal of opioid-induced gastrointestinal dysfunction without contributing to opioid-like effects or precipitating withdrawal symptoms in opioid-dependent individuals. managedhealthcareexecutive.comnih.govnih.gov
Interaction with Non-Opioid Receptors and Ion Channels
This compound exhibits a high degree of specificity for opioid receptors, particularly the μ-opioid receptor. Research indicates that this compound acts specifically at opioid receptors and demonstrates no significant affinity for a wide array of non-opioid receptors pharmaffiliates.com. Studies have shown that at concentrations ranging from 1 to 10 µM, this compound did not exhibit activity at over 70 non-opioid receptors, enzymes, and ion channels pharmaffiliates.comnih.gov. This includes a lack of significant affinity for adrenergic, dopaminergic, histaminergic, GABAergic, cholinergic, serotonergic, and peptidergic receptor types pharmaffiliates.comwikipedia.orguni.luchem960.com. Furthermore, the presence of this compound has been observed not to alter the cytotoxic effects of tramadol (B15222) and O-desmethyltramadol, suggesting a non-opioid receptor-mediated mechanism for these effects caymanchem.com.
The binding affinities of this compound for various opioid receptors are summarized in the table below:
| Receptor Type | Affinity (Ki) | Source |
| μ-opioid receptor | 0.4–0.8 nmol/L (0.4 nM) | pharmaffiliates.compharmaffiliates.comnih.govwikipedia.org |
| δ-opioid receptor | 4.4–7.8 nmol/L (4.4 nM) | pharmaffiliates.comwikipedia.orguni.lu |
| κ-opioid receptor | 40–4,050 nmol/L (40 nM) | pharmaffiliates.comwikipedia.orguni.lu |
Molecular Mechanisms Underlying Peripheral Restriction
The peripheral restriction of this compound is a critical aspect of its pharmacological profile, ensuring its action is primarily confined to the gastrointestinal tract and preventing interference with central opioid-mediated analgesia. This restriction is achieved through a combination of factors, including its interaction with efflux transporters and its inherent molecular characteristics.
Role of P-glycoprotein in Efflux and Blood-Brain Barrier Exclusion
P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, plays a significant role in limiting the entry of various compounds into the central nervous system by actively pumping them out of brain endothelial cells at the blood-brain barrier (BBB) medkoo.comwikidata.orgnih.gov. P-gp is a major efflux transporter found at the BBB and other tissues like the gut, acting as a "natural defense mechanism" against selected drugs by limiting their intestinal absorption and passage across the BBB guidetopharmacology.org.
While several factors contribute to this compound's peripheral restriction, it has been indicated that this compound is effluxed by P-glycoprotein, which contributes to its reduced ability to cross the blood-brain barrier and consequently limits its effects on the central nervous system wikipedia.org. This efflux mechanism, alongside its intrinsic molecular properties, helps maintain its peripherally selective action.
Influence of Molecular Characteristics (Zwitterionic Form, Polarity)
The molecular characteristics of this compound are key determinants of its limited penetration across the blood-brain barrier and its low systemic absorption. This compound is described as a small, totally synthetic molecule with a molecular weight of 460.58 g/mol or 460.6 g/mol pharmaffiliates.compharmaffiliates.comnih.gov.
Its peripheral restriction is largely attributed to its:
Moderately large molecular weight: This characteristic contributes to its poor penetration through the BBB pharmaffiliates.comwikipedia.orglgcstandards.com.
Zwitterionic form: At physiological pH, this compound exists in a zwitterionic form, meaning it carries both positive and negative charges. This property significantly limits its gastrointestinal absorption and prevents its passage through the BBB pharmaffiliates.compharmaffiliates.comnih.govwikipedia.orglgcstandards.com. The zwitterionic nature also contributes to its low solubility in water or buffered solutions between pH 3.0 and 9.0 pharmaffiliates.comnih.gov.
Polarity/Low Lipophilicity: this compound's high polarity and low lipophilicity further restrict its ability to diffuse across the lipid-rich membranes of the BBB pharmaffiliates.comwikipedia.orgchem960.comlgcstandards.com. This low lipophilicity, combined with its moderately large molecular weight, ensures that this compound does not readily cross the blood-brain barrier.
These combined molecular features ensure that this compound primarily exerts its effects locally within the gastrointestinal tract, without compromising centrally mediated opioid analgesia.
Preclinical Pharmacological Investigations of Alvimopan
In Vitro Pharmacological Characterization
In vitro investigations have been instrumental in elucidating Alvimopan's precise mechanism of action and its interaction with various opioid receptors and their signaling pathways.
This compound functions as a competitive antagonist at μ-opioid receptors. In isolated guinea pig ileum preparations, a well-established model for studying opioid effects on gut motility, this compound has been shown to dose-dependently and competitively antagonize the effects of morphine on contractility. managedhealthcareexecutive.comfda.govfda.gov This antagonism is clearly demonstrated by its ability to reverse the morphine-induced inhibition of electrically evoked twitch contractions in guinea pig ileum longitudinal muscle-myenteric plexus (LMMP) preparations. nih.gov The potency of this compound in these assays is quantified by its pA2 values, which reflect its affinity for the μ-opioid receptor. For instance, this compound's pA2 value against the μ-opioid agonist endomorphin-1 in the guinea pig ileum is reported as 9.6. nih.gov Its antagonistic potencies against δ and κ opioid receptors in the guinea pig ileum are lower, with pA2 values of 8.7 and 7.8, respectively, highlighting its selectivity for the μ-receptor. researchgate.netabsin.cn
| Agonist | This compound pA2 Value (Guinea Pig Ileum) | Reference |
| Endomorphin-1 | 9.6 | nih.gov |
| Morphine | 8.7 (against δ), 7.8 (against κ) | researchgate.netabsin.cn |
Further characterization of this compound's antagonistic properties has been performed using G-protein coupling inhibition assays, such as the [35S]GTPγS binding assay in Chinese Hamster Ovary (CHO) cells engineered to express human μ-opioid receptors. These assays have confirmed this compound's high binding affinity for human μ-opioid receptors, with reported pKi values of 9.6. researchgate.netnih.gov Importantly, in these functional assays, this compound exhibited negative intrinsic activity, which is consistent with a pure antagonist profile. This means that this compound does not activate the receptor itself, distinguishing it from partial agonists and ensuring it solely blocks opioid receptor activation. nih.gov
| Compound | Receptor | pKi Value | Intrinsic Activity ([35S]GTPγS incorporation) | Reference |
| This compound | Human μ | 9.6 | Negative | researchgate.netnih.gov |
This compound undergoes metabolism primarily by intestinal microflora, leading to the formation of an active primary amide metabolite, ADL 08-0011. nih.gov The intrinsic activity profiles of both this compound and ADL 08-0011 have been thoroughly investigated. ADL 08-0011 also demonstrates potent μ-opioid receptor antagonism, possessing a human μ-opioid receptor binding affinity (pKi) that is identical to that of this compound (9.6). researchgate.netnih.gov In the [35S]GTPγS incorporation assay, both this compound and ADL 08-0011 consistently exhibited negative intrinsic activities. nih.gov This confirms their role as pure antagonists, devoid of any measurable opioid agonist effects at the μ-receptor, which is a critical characteristic for a peripherally acting agent designed to reverse opioid-induced side effects without causing opioid-like actions. managedhealthcareexecutive.com
In Vivo Animal Model Studies of Gastrointestinal Motility Modulation
In vivo animal studies have provided crucial evidence of this compound's efficacy in modulating gastrointestinal motility, particularly in the context of opioid-induced transit delays, and its minimal impact on baseline gut function.
This compound effectively attenuates opioid-induced gastrointestinal transit delay in various animal models. In mouse models, this compound demonstrated a dose-dependent, competitive antagonism of morphine-induced delayed transit of charcoal meal. managedhealthcareexecutive.com This effect was sustained, with this compound preventing morphine-induced inhibition of transit for up to 8 hours. openaccessjournals.com Similarly, in studies involving rats and mice, this compound consistently reversed morphine-induced inhibition of GI transit. nih.govnih.gov Furthermore, preclinical studies have shown that this compound can inhibit constipation evoked by loperamide, another opioid agonist, highlighting its broad applicability against opioid-induced gut hypomotility. mdpi.com The ability of this compound to selectively block peripheral μ-opioid receptors enables it to restore GI function without compromising centrally mediated opioid analgesia, a key advantage over non-selective opioid antagonists. openaccessjournals.comnih.gov
| Opioid Agonist | Animal Model | Effect of Opioid Agonist on GI Transit | This compound Effect | Reference |
| Morphine | Mouse | Delayed charcoal meal transit | Dose-dependent competitive antagonism, prevented delay for up to 8h | managedhealthcareexecutive.comopenaccessjournals.com |
| Morphine | Mouse/Rat | Inhibited GI transit | Reversed inhibition | nih.govnih.gov |
| Loperamide | Preclinical | Evoked constipation | Inhibited constipation | mdpi.com |
Investigations into this compound's effects on baseline gastrointestinal function, in the absence of exogenous opioids, have shown that it does not significantly alter normal gut motility. In mouse models, this compound, even at doses up to 200 mg/kg, exhibited no inhibitory or prokinetic effects on the GI tract. managedhealthcareexecutive.com This indicates that this compound primarily acts to counteract the disruptive effects of opioid agonists on gut function, rather than independently stimulating or inhibiting gut activity under normal physiological conditions. nih.gov This specificity ensures that this compound's therapeutic benefits are derived from reversing opioid-mediated effects without causing new imbalances in the healthy gastrointestinal system.
Investigations in Animal Models of Postoperative Ileus (e.g., Mechanical Irritation-Induced Ileus, Chemical-Induced Adhesion Models)
Analysis of Neural and Inflammatory Components in Gastrointestinal Dysfunction
Postoperative ileus is a complex condition influenced by multiple factors, including neurogenic and inflammatory responses to surgical manipulation. nih.govfrontiersin.orguva.nlfrontiersin.orgfrontiersin.org Surgical handling of the intestine can lead to delayed gastrointestinal transit and an increased production of inflammatory mediators within the intestinal wall. nih.govfrontiersin.org Opioids, commonly used for pain management post-surgery, further exacerbate GI dysfunction by activating μ-opioid receptors in the enteric nervous system, leading to inhibited acetylcholine (B1216132) release and increased smooth muscle tone, which impairs gut motility. frontiersin.orgfrontiersin.orgnih.govfda.gov
This compound has been shown to counteract the effects of opioids on gastrointestinal transit. In animal models, this compound significantly antagonized the transit-delaying effects induced by morphine, suggesting its ability to block morphine-induced alterations in neural function within the gut. nih.govjnmjournal.orgnih.gov However, research indicates that this compound's effectiveness in improving postoperative intestinal function was diminished when the inflammatory component of POI was sufficiently robust to mask further opioid-induced delays. nih.gov This suggests that while this compound effectively addresses the opioid-mediated aspects of GI dysfunction, a distinct inflammatory response also contributes to postoperative bowel dysfunction, which may require other interventions such as cyclooxygenase-2 (COX-2) inhibition to be fully addressed. nih.gov The local inflammatory process not only compromises the contractile activity of the manipulated intestine but can also activate inhibitory neural pathways. uva.nl
Comparative Preclinical Pharmacology of Peripherally Restricted Opioid Antagonists
Comparison with Methylnaltrexone (B1235389), Naldemedine (B609404), and Naloxegol (B613840) in Receptor Selectivity and Functional Activity
This compound is characterized as a selective μ-opioid receptor antagonist. It exhibits a high affinity for the μ-opioid receptor (Ki = 0.77 nM) and significantly lower affinities for the δ-opioid receptor (Ki = 4.4 nM) and κ-opioid receptor (Ki = 40 nM). researchgate.netnih.gov This makes this compound more potent as a μ-opioid receptor antagonist compared to naloxone (B1662785) (Ki = 3.7 nM). nih.govopenaccessjournals.com
Other peripherally restricted opioid antagonists (PAMORAs) also demonstrate distinct receptor selectivity and functional profiles:
Methylnaltrexone is a modified naltrexone (B1662487) derivative with a quaternary amine structure that restricts its ability to cross the blood-brain barrier, thereby targeting peripheral opioid receptors. It primarily shows selective binding and antagonist activity at the μ-opioid receptor. bmj.comnih.gov
Naloxegol is a PEGylated derivative of naloxone. It has shown greater affinity for human μ-opioid receptors (approximately 3 times) and human δ-opioid receptors (approximately 9.4 times) compared to methylnaltrexone. isciii.esresed.es In in vitro studies, naloxegol acts as a selective and competitive μ-opioid receptor antagonist, similar to naloxone. researchgate.net
Naldemedine displays potent binding affinities and antagonist activities across all three opioid receptor types: μ-, δ-, and κ-opioid receptors, with comparable activity observed between rat and human receptors. nih.govnih.gov In vitro studies have indicated that naldemedine acts as a non-competitive antagonist of μ-opioid receptors, differentiating it from competitive antagonists like naloxegol and naloxone. researchgate.netnih.gov Naldemedine also exhibits slower association and dissociation kinetics compared to these other compounds. researchgate.net
Functionally, this compound has been shown to inhibit morphine-induced constipation in the mouse charcoal meal test without compromising central analgesia. It effectively prevented morphine-induced inhibition of gastrointestinal transit for up to 8 hours. openaccessjournals.com Similarly, naldemedine has been demonstrated to dose-dependently ameliorate morphine-induced inhibition of small intestinal transit in rats. nih.govresearchgate.net
The following table summarizes the receptor binding affinities for this compound:
| Receptor Type | This compound Binding Affinity (Ki) |
| μ-opioid receptor | 0.77 nM |
| δ-opioid receptor | 4.4 nM |
| κ-opioid receptor | 40 nM |
Differential Effects on Opioid-Induced and Inflammation-Mediated Gastrointestinal Dysfunctions
This compound's primary pharmacological action is to counteract opioid-induced gastrointestinal dysfunction by selectively blocking peripheral μ-opioid receptors. This action helps to restore normal gastrointestinal function and alleviate symptoms of opioid-induced bowel dysfunction without interfering with centrally mediated opioid analgesia. fda.govjnmjournal.orgnih.govopenaccessjournals.commdpi.combiotech-asia.orgsages.orgfda.govnih.gov This selective antagonism is crucial as it allows for pain management with opioids while mitigating their undesirable peripheral GI side effects. sages.orgnih.gov
However, the efficacy of this compound in animal models of postoperative ileus can be influenced by the underlying pathophysiology. As noted previously, when the inflammatory component of POI is substantial, it can obscure further opioid-induced delays in gastrointestinal transit, and in such cases, this compound's effectiveness in improving postoperative intestinal function may be diminished. nih.gov This highlights that while this compound is highly effective against opioid-mediated GI dysmotility, it does not directly address the inflammatory processes that also contribute to POI. The inflammatory response is considered a distinct mechanism in postoperative bowel dysfunction, often requiring anti-inflammatory interventions, such as COX-2 inhibitors, for effective management. nih.gov Other PAMORAs, like naldemedine, also primarily exert their effects by antagonizing peripheral opioid receptors to treat opioid-induced constipation, focusing on the opioid-mediated aspects of GI dysfunction. nih.govresearchgate.net
Metabolic and Excretory Pathways in Preclinical Systems
Biotransformation by Gut Microflora: Formation and Characterization of Active Metabolites
The primary metabolic pathway for alvimopan in preclinical models involves biotransformation by the intestinal microflora. This process leads to the formation of an active metabolite through amide hydrolysis. This gastrointestinal-based metabolism is a key feature of this compound's pharmacokinetic profile. nih.govnih.gov
The main metabolite of this compound has been identified as ADL 08-0011. citeline.comresearchgate.net This compound is formed through the hydrolysis of the amide bond of this compound, a reaction carried out by the enzymatic activity of gut bacteria. nih.govciteline.com The formation of ADL 08-0011 is dependent on the presence of intestinal microflora. nih.gov In preclinical studies, the appearance of this metabolite in plasma is delayed, reflecting the time required for this compound to transit to the lower gastrointestinal tract where the bacterial population is most dense. nih.gov
ADL 08-0011 is not an inactive byproduct; it is a pharmacologically active molecule. nih.govciteline.com In vitro studies have demonstrated that ADL 08-0011 is a potent and selective antagonist of the µ-opioid receptor, with a binding affinity comparable to that of the parent compound, this compound. nih.govdrugbank.com Both this compound and ADL 08-0011 exhibit high affinity for the human µ-opioid receptor. nih.govdrugbank.com
Table 1: In Vitro Opioid Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (pKi) |
| This compound | µ-opioid | 9.6 |
| ADL 08-0011 | µ-opioid | 9.6 |
| Methylnaltrexone (B1235389) | µ-opioid | 8.0 |
| Data sourced from preclinical in vitro studies. nih.govdrugbank.com |
Non-Hepatic Metabolism and Cytochrome P450 Enzyme System Assessment
Preclinical evidence indicates that hepatic metabolism is not a significant route of elimination for this compound. nih.govnih.gov In vitro studies have shown that this compound and its active metabolite, ADL 08-0011, are not inhibitors of the major cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP2E1, even at concentrations significantly higher than those observed clinically. drugs.com Furthermore, this compound is not a substrate for CYP450 enzymes. drugbank.commanagedhealthcareexecutive.com This lack of interaction with the CYP450 system suggests a low potential for drug-drug interactions with compounds that are metabolized by or inhibit/induce these enzymes. managedhealthcareexecutive.com
Mechanisms of Elimination: Biliary Secretion and Renal Excretion
The elimination of this compound and its metabolite occurs through a combination of biliary and renal pathways. The primary route of elimination for this compound is biliary secretion. nih.govdrugbank.comnih.gov Unabsorbed this compound and the parent drug that is secreted into the bile are then subject to hydrolysis by gut microflora to form ADL 08-0011. drugbank.comnih.gov
Renal excretion also contributes to the clearance of this compound, accounting for approximately 35% of its total clearance. nih.govresearchgate.net The metabolite, ADL 08-0011, is eliminated in both the feces and urine. nih.gov
Advanced Synthetic Methodologies and Process Chemistry
Total Synthesis Approaches for Alvimopan and its Key Intermediates
One reported pathway for the synthesis of this key intermediate begins with N-methyl-4-piperidinone (Cid: 11132) and an aromatic bromo compound, which undergo a condensation reaction to yield an intermediate product. This product is then further condensed with ethyl chloroformate (Cid: 7924) to form another intermediate (compound 6) acs.org.
Diastereoselective Synthesis and Resolution Strategies
The presence of multiple chiral centers in this compound necessitates robust diastereoselective synthesis and resolution strategies to ensure the production of the desired stereoisomer. This compound possesses three chiral centers, theoretically leading to eight possible diastereomers orientjchem.org.
A critical step in establishing the correct stereochemistry involves the generation of the first chiral center through the resolution of an intermediate, specifically compound 6, utilizing (+)-di-p-toluoyl-D-tartaric acid as a resolving agent orientjchem.org. This method allows for the isolation of the desired (S)-isomer (compound 7), while the unwanted diastereomer (compound 7a) can be readily isolated from the filtrate orientjchem.org. Alternatively, the diastereomer 7a can be synthesized by employing (-)-di-p-toluoyl-D-tartaric acid orientjchem.org.
The second chiral center is introduced with high stereoselectivity, approaching stereospecificity, during the preparation of compound 9. This transformation typically involves the use of decalin at elevated temperatures, followed by treatment with n-butyllithium (n-BuLi) and dimethyl sulfate (B86663) (Cid: 6511), yielding primarily anti-diastereomeric pairs (compounds 9 and 9a) orientjchem.org. These diastereoselective approaches are crucial for controlling the complex stereochemistry inherent to this compound's structure.
Process Optimization for Industrial Scale Production
Process optimization for industrial-scale production of this compound has focused on improving the efficiency and cost-effectiveness of key synthetic steps, particularly those involving critical intermediates. Significant efforts have been directed towards the synthesis of (3R,4R)-3-(3,4-dimethyl-4-piperidinyl)phenol (compound 1), a vital intermediate for this compound figshare.comresearchgate.netacs.orgacs.org.
The following table summarizes key data points related to the synthesis optimization:
| Parameter | Original Process Yield | Optimized Process Yield |
| Overall Yield of Compound 1 | 15% | 30% |
| Yield of Intermediate 7 | 26% | 53% |
| Overall Yield of this compound | 26.74% | Not specified for optimized process, but intermediate improvement contributes to overall efficiency. |
Table: Key Yield Improvements in this compound Synthesis
| Intermediate/Compound | Original Yield (%) | Optimized Yield (%) |
| Compound 1 (Overall) | 15 | 30 |
| Intermediate 7 | 26 | 53 |
| This compound (Overall) | 26.74 | N/A |
Future Directions in Alvimopan Research
Exploration of Novel Therapeutic Applications Beyond Current Indications
While Alvimopan's primary indication is the management of postoperative ileus (POI), investigations are exploring its potential in other areas where peripheral opioid receptor antagonism could offer therapeutic benefits. Although long-term studies for opioid-induced bowel dysfunction (OIBD) were placed on clinical hold due to an increased incidence of myocardial infarction, the exploration of novel applications continues drugbank.comrxlist.comhcplive.com.
Laboratory investigations suggest that opioids influence fundamental cellular processes, and this compound's action as a peripheral μ-opioid receptor antagonist may modify these effects. Areas of interest include the potential for this compound to impact human immunodeficiency virus (HIV) penetration, tumor angiogenesis, vascular permeability, and bacterial virulence nih.gov. Furthermore, in silico studies have identified this compound as a potential inhibitor of DNA damage-inducible 1 homolog 2 (DDI2), suggesting its repurposing as a possible anticancer agent for brain tumors sages.org. This compound has also been identified through virtual screening and molecular dynamics simulations as one of the top four drugs with the lowest binding energy to the COVID-19 Mpro protein active site, indicating a potential role in antiviral strategies biotech-asia.orgresearchgate.net.
Development of Modified this compound Analogs with Enhanced Pharmacological Profiles
Research efforts are directed towards developing modified this compound analogs or improving its existing pharmacological characteristics. This compound is metabolized by intestinal flora to an active primary amide metabolite, ADL 08-0011 drugbank.comnih.govnih.govwikipedia.orgresearchgate.net. Comparative pharmacological studies have shown that this compound, its metabolite ADL 08-0011, and other peripherally restricted opioid receptor antagonists like methylnaltrexone (B1235389), exhibit differing binding affinities and selectivities for opioid receptor subtypes. Notably, ADL 08-0011 has demonstrated the highest μ-receptor selectivity among these compounds sages.org.
Table 1: Binding Affinity (pK(i) values) to Human μ-Opioid Receptors
| Compound | pK(i) Value sages.org |
| This compound | 9.6 |
| ADL 08-0011 | 9.6 |
| Methylnaltrexone | 8.0 |
Mechanistic Studies on Endogenous Opioid Release and Gastrointestinal Physiology
Endogenous opioid peptides, such as β-endorphin, enkephalins, and dynorphins, are naturally present in GI neurons and endocrine cells. These peptides can inhibit the release of various neurotransmitters, including acetylcholine (B1216132) (ACh) and substance P (SP), which in turn reduces tonic and segmental contractions and impairs peristalsis. Preclinical studies suggest that this compound may directly inhibit the release of these endogenous opioids in the gut following intestinal manipulation, contributing to its prokinetic effects drugbank.comresearchgate.net. Ongoing research continues to elucidate the intricate role of the opioidergic system on enteric and extrinsic afferent nerves, particularly how opioid receptors and endogenous opioid agonists are altered in various GI diseases.
Investigation of this compound's Interactions with the Gut Microbiome
Studies have specifically investigated the impact of antibiotics on this compound's pharmacokinetics. For instance, a study involving the co-administration of this compound with ciprofloxacin (B1669076) demonstrated a substantial reduction in the concentrations of the metabolite (by 99.2% with a 90% confidence interval of 98.8-99.5), highlighting the direct role of gut microflora in its metabolism wikipedia.org. Further research in this area could uncover more about how this compound or its metabolites might influence the composition or function of the gut microbiota, and conversely, how variations in an individual's microbiome might affect this compound's efficacy or metabolism.
Integration of Computational Chemistry and In Silico Modeling for this compound Drug Design
Computational chemistry and in silico modeling are increasingly integral to modern drug discovery and design, offering cost-effective and efficient approaches to predict drug-target interactions and optimize compound properties. For this compound, these methods have already demonstrated their utility.
Molecular docking and molecular dynamics (MD) simulations have been employed to explore new therapeutic avenues for this compound. For example, in silico studies have indicated that this compound could be repurposed as a DDI2 inhibitor, suggesting its potential as an anticancer agent for brain tumors sages.org. Additionally, virtual screening, combined with MD simulations, identified this compound as a promising candidate for inhibiting the COVID-19 Mpro protein, based on its favorable binding energy and interactions with the active site biotech-asia.orgresearchgate.net.
These computational approaches provide valuable insights into this compound's interactions at a molecular level, aiding in the understanding of its binding to target receptors and facilitating the rational design of novel analogs with enhanced pharmacological profiles. The integration of such advanced modeling techniques is expected to accelerate the development of future this compound-based therapeutics.
Q & A
Basic Research Questions
Q. What are the recommended primary endpoints for clinical trials evaluating Alvimopan’s efficacy in postoperative ileus (POI) management?
- Methodological Guidance : Use composite endpoints such as time-to-tolerance of solid food combined with documented bowel movements (GI-2 recovery) or first flatus (GI-3 recovery). These endpoints are validated in trials comparing this compound to placebo, with hazard ratios (HR) of 1.28–1.53 for accelerated recovery . Cox proportional hazard models are recommended for time-to-event analysis .
Q. How should researchers address confounding variables like preoperative opioid use in this compound trials?
- Methodological Guidance : Implement sensitivity analyses by excluding patients with preoperative narcotic exposure, as opioids may interact with this compound’s mechanism (peripheral μ-opioid receptor antagonism). Stratified randomization or covariate adjustment in statistical models (e.g., linear regression) can mitigate bias .
Q. What pharmacokinetic factors must be considered when designing this compound dosing regimens?
- Methodological Guidance :
- Timing : Administer 12 mg orally 0.5–5 hours preoperatively, followed by twice-daily dosing postoperatively until discharge (up to 7 days). Preoperative timing flexibility (30–90 minutes vs. 2 hours) does not significantly alter efficacy .
- Metabolism : this compound is not CYP-dependent; non-CYP pathways and renal excretion (35% of clearance) dominate. Adjustments for hepatic impairment are unnecessary, but monitor protein binding (80% for this compound, 94% for its metabolite) .
Q. How can cost-effectiveness analyses be integrated into this compound clinical trials?
- Methodological Guidance : Compare direct costs (e.g., medication, hospital stay) and indirect costs (e.g., readmissions) between this compound and control groups. Retrospective cohort studies show a mean reduction of $7,062 per admission with this compound due to shorter hospital stays (1.9 days) .
Advanced Research Questions
Q. How do researchers reconcile conflicting data on this compound’s efficacy in laparoscopic versus open surgeries?
- Methodological Guidance : Conduct subgroup analyses stratified by surgical approach. For example, while this compound reduces POI in open bowel resection (HR = 1.38, p < 0.001), conflicting data exist for laparoscopic cases. Use multivariate regression to control for ERAS protocols, surgical complexity, and recovery pathway variations .
Q. What statistical approaches are optimal for analyzing heterogeneous adverse event profiles in pooled this compound trials?
- Methodological Guidance : Apply GRADE criteria to assess evidence quality and heterogeneity. Pooled phase III trials show this compound reduces major adverse events (RR = 0.28, 95% CI 0.18–0.44), but indirectness (e.g., inclusion of non-major events) requires sensitivity analysis. Meta-regression can identify trial-level modifiers (e.g., dosing protocols) .
Q. How can genomic and epidemiological data be combined to study this compound’s population-specific effects?
- Methodological Guidance : Use genome-wide association studies (GWAS) to identify polymorphisms affecting this compound metabolism (e.g., lower metabolite concentrations in Black/Hispanic patients). Link to epidemiological datasets (e.g., hospital discharge records) to assess real-world outcomes across demographics .
Q. What experimental designs mitigate bias in retrospective analyses of this compound’s impact on ileus-related readmissions?
- Methodological Guidance : Propensity score matching (PSM) balances covariates like age, surgery type, and ERAS adherence. A Premier Perspective database study (n = 15,719 this compound vs. 37,229 controls) used PSM to demonstrate reduced POI-related readmissions (p < 0.01) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
